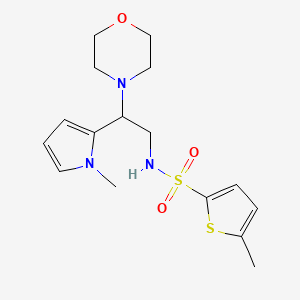

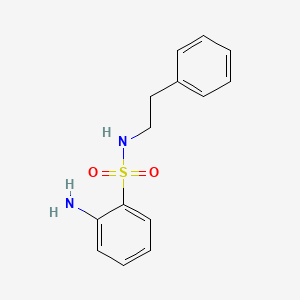

((2-Aminophenyl)sulfonyl)(2-phenylethyl)amine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

((2-Aminophenyl)sulfonyl)(2-phenylethyl)amine is a chemical compound that is used for pharmaceutical testing . It is available for purchase from various suppliers for research purposes .

Physical And Chemical Properties Analysis

The physical and chemical properties of((2-Aminophenyl)sulfonyl)(2-phenylethyl)amine are not explicitly provided in the search results .

Scientific Research Applications

Material Properties and Reactivity

A study examined the reactivity of amines, including a derivative similar to “((2-Aminophenyl)sulfonyl)(2-phenylethyl)amine”, as nucleophilic hardeners for bis-benzoxazine monomers. This research aimed to understand the curing processes and material properties of thermosetting resins, which are crucial for developing advanced materials with enhanced chemical structures and processability (Sun et al., 2015).

Bond Formation in Organic Synthesis

The potential of amines for C(sp3)–C(sp) and C(sp3)–C(sp2) bond formation via metal-free photoredox catalysis was demonstrated. This method allows for the scalable synthesis of functionalized alkynes and alkenes, highlighting the importance of amines in diversifying complex molecular scaffolds and improving chemoselectivity under mild conditions (Ociepa et al., 2018).

Polymer Electrolytes

Guanidinium-functionalized polymer electrolytes were synthesized via an activated fluorophenyl-amine reaction, showcasing a strategy for directly incorporating functional groups into stable polymer backbones. This approach enhances the material's properties for applications in energy storage and conversion devices (Kim et al., 2011).

Molecular Structure Analysis

Research on the molecular structure and crystal packing of 4-aminophenyl sulfones, which share structural similarities with “((2-Aminophenyl)sulfonyl)(2-phenylethyl)amine”, provided insights into how electronic effects influence molecular properties. This study has implications for designing compounds with specific electronic characteristics for various applications (Bertolasi et al., 1993).

Novel Synthesis Methods

A novel method for the synthesis of sulfonamides, utilizing a reaction mechanism that could be applied to derivatives of “((2-Aminophenyl)sulfonyl)(2-phenylethyl)amine”, was developed to yield potent and selective adenosine A2B receptor antagonists. This method addresses challenges in sulfonamide formation, offering a pathway to high-yield synthesis of pharmacologically relevant compounds (Yan et al., 2006).

Mechanism of Action

Target of Action

It is known that 2-phenethylamines, a class of compounds to which this molecule belongs, interact with a variety of receptors, including adrenoceptors, dopamine receptors, and others .

Mode of Action

2-phenethylamines typically interact with their targets by binding to the receptor site, triggering a series of biochemical reactions .

Biochemical Pathways

Given its structural similarity to 2-phenethylamines, it may influence pathways involving the aforementioned receptors .

Result of Action

Based on its structural similarity to 2-phenethylamines, it may influence neuronal activity and other cellular processes .

properties

IUPAC Name |

2-amino-N-(2-phenylethyl)benzenesulfonamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H16N2O2S/c15-13-8-4-5-9-14(13)19(17,18)16-11-10-12-6-2-1-3-7-12/h1-9,16H,10-11,15H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VNZWSJHEDPBGOR-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CCNS(=O)(=O)C2=CC=CC=C2N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H16N2O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

276.36 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3,4-difluoro-N-(2-(6-(isopropylthio)-4-(pyrrolidin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)benzamide](/img/structure/B2926753.png)

![3-[(3-Bromo-6,7-dihydro-4H-pyrazolo[1,5-a]pyrazin-5-yl)sulfonyl]pyridine-2-carboxylic acid](/img/structure/B2926754.png)

![3-[2-(1-Benzofuran-3-yl)-1,3-thiazol-4-yl]propanoic acid](/img/structure/B2926757.png)

![Ethyl 2-{4-[(2-chloroacetyl)(methyl)amino]phenyl}-3,3,3-trifluoro-2-hydroxypropanoate](/img/structure/B2926759.png)

![2-[5-(4-fluorophenyl)-1-(furan-2-carbonyl)-4,5-dihydro-1H-pyrazol-3-yl]phenol](/img/structure/B2926762.png)

![(1S,4R)-4,7,7-Trimethyl-3-oxo-N-[2-(prop-2-enoylamino)ethyl]-2-oxabicyclo[2.2.1]heptane-1-carboxamide](/img/structure/B2926765.png)

![2-(3-oxo-6-phenyl-[1,2,4]triazolo[4,3-b]pyridazin-2(3H)-yl)-N-(m-tolyl)acetamide](/img/structure/B2926770.png)